(4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol
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Overview
Description
(4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol is a fluorinated organic compound characterized by the presence of trifluoromethyl groups and a methylimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with a methylamine derivative in the presence of a suitable catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-(trifluoromethyl)propan-2-ol
- 1,1,1-Trifluoro-3-(methylimino)butan-2-ol
Uniqueness
(4E)-1,1,1-Trifluoro-4-(methylimino)-2-(trifluoromethyl)pentan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
518976-18-6 |
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Molecular Formula |
C7H9F6NO |
Molecular Weight |
237.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methylimino-2-(trifluoromethyl)pentan-2-ol |
InChI |
InChI=1S/C7H9F6NO/c1-4(14-2)3-5(15,6(8,9)10)7(11,12)13/h15H,3H2,1-2H3 |
InChI Key |
SRMUXFDCHPCMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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